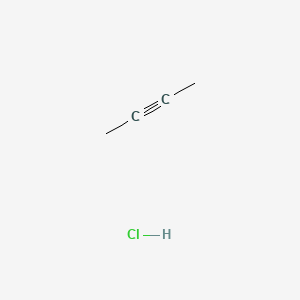
But-2-yne;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
But-2-yne can be synthesized by the rearrangement reaction of ethylacetylene in a solution of ethanolic potassium hydroxide . Another method involves the double elimination reaction of dihaloalkanes using strong bases such as sodium amide in ammonia (NaNH₂/NH₃) .
Industrial Production Methods
Industrial production of but-2-yne typically involves the dehydrohalogenation of 2,3-dichlorobutane using a strong base. This method is efficient and yields high purity but-2-yne .
Análisis De Reacciones Químicas
Types of Reactions
But-2-yne undergoes various types of chemical reactions, including:
Oxidation: But-2-yne can be oxidized to form diketones or carboxylic acids under specific conditions.
Reduction: It can be reduced to butane using hydrogen in the presence of a catalyst.
Substitution: But-2-yne reacts with hydrogen chloride to form 2-chlorobutane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used as oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Hydrogen chloride (HCl) gas under controlled conditions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Butane.
Substitution: 2-Chlorobutane.
Aplicaciones Científicas De Investigación
But-2-yne has several applications in scientific research:
Chemistry: It is used in the synthesis of alkylated hydroquinones in the total synthesis of Vitamin E.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used as a building block in organic synthesis and in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of but-2-yne involves its ability to undergo electrophilic addition reactions. The π electrons of the triple bond attack electrophiles, forming carbocations that can further react with nucleophiles . This mechanism is crucial in its reactions with hydrogen halides and other electrophiles .
Comparación Con Compuestos Similares
Similar Compounds
1-Butyne: A position isomer of but-2-yne with the triple bond at the first carbon.
1,4-Butynediol: A compound with two hydroxyl groups attached to the butyne structure.
Hexafluoro-2-butyne: A fluorinated derivative of but-2-yne.
Uniqueness
But-2-yne is unique due to its low torsional barrier and its ability to form various products through different types of chemical reactions. Its applications in the synthesis of Vitamin E and other chemicals highlight its versatility and importance in both research and industry .
Propiedades
Número CAS |
130831-22-0 |
|---|---|
Fórmula molecular |
C4H7Cl |
Peso molecular |
90.55 g/mol |
Nombre IUPAC |
but-2-yne;hydrochloride |
InChI |
InChI=1S/C4H6.ClH/c1-3-4-2;/h1-2H3;1H |
Clave InChI |
PPNXSYKTLQMHMA-UHFFFAOYSA-N |
SMILES canónico |
CC#CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



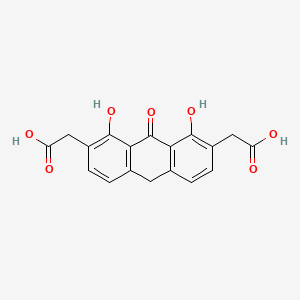
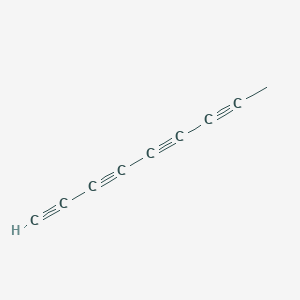
![4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B14293357.png)
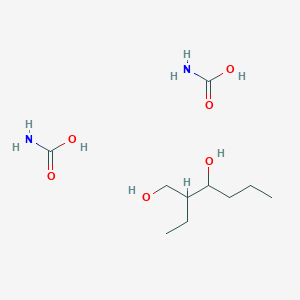
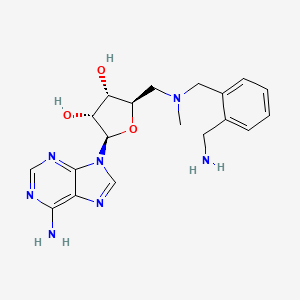
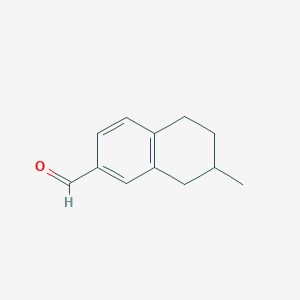
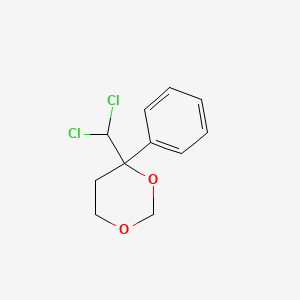
![[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester](/img/structure/B14293384.png)
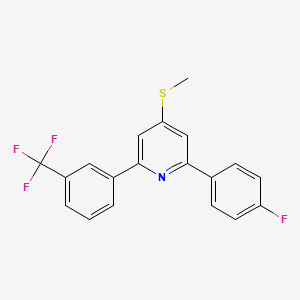
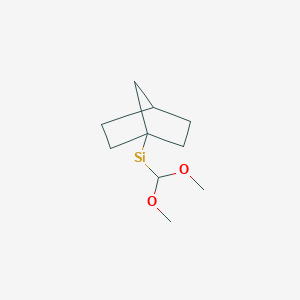
![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)
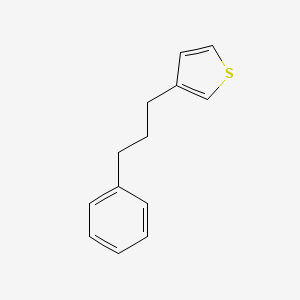
![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)
